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Abstract
Bromo-dragonfly (1-(8-bromobenzo[1,2-b;4,5-b']difuran-4-yl)-2-aminopropane) is a potent and

long-acting synthetic hallucinogen of the phenethylamine class. First synthesized in 1998 by a

team led by David E. Nichols, it was initially developed as a high-affinity research tool to probe

the structure and function of serotonin receptors.[1] Its unique rigidified chemical structure,

resembling a dragonfly, confers exceptionally high potency, particularly at the serotonin 2A (5-

HT2A) receptor, a key target for classic psychedelics. This document provides a

comprehensive technical overview of the pharmacological profile of Bromo-dragonfly
hydrochloride, focusing on its receptor binding affinity, functional activity, and metabolic

properties. Detailed experimental protocols for key assays are provided to facilitate replication

and further investigation by the scientific community.

Receptor Binding Affinity
Bromo-dragonfly hydrochloride exhibits high affinity for several serotonin receptor subtypes,

with a particularly strong interaction at the 5-HT2A receptor. The binding affinities, determined

through radioligand binding assays, are summarized in the table below. The (R)-enantiomer of

Bromo-dragonfly is the more pharmacologically active isomer.
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Receptor Radioligand
Tissue/Cell
Line

Ki (nM) Reference

5-HT2A [125I]DOI Cloned human 0.04 [2]

5-HT2B [3H]LSD
Rat stomach

fundus
0.19

5-HT2C [3H]Mesulergine
Pig choroid

plexus
0.02

Table 1: Receptor Binding Affinities of Bromo-dragonfly Hydrochloride

Experimental Protocol: Radioligand Binding Assays
The following provides a generalized protocol for determining the binding affinity of Bromo-
dragonfly hydrochloride at serotonin receptors, based on standard methodologies in the field.

1.1.1. Membrane Preparation:

For 5-HT2A and 5-HT2C receptors, membranes are prepared from either cultured cells (e.g.,

HEK-293) stably expressing the human receptor subtype or from appropriate animal tissues

(e.g., rat cortex for 5-HT2A, pig choroid plexus for 5-HT2C).

Tissue or cells are homogenized in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4) and

centrifuged. The resulting pellet is washed and resuspended in the assay buffer. Protein

concentration is determined using a standard method like the Bradford assay.

1.1.2. Binding Assay:

The assay is typically performed in a 96-well plate format.

To each well, the following are added in order:

Assay buffer (e.g., 50 mM Tris-HCl, 10 mM MgSO4, 0.5 mM EDTA, pH 7.4).

A fixed concentration of the appropriate radioligand (e.g., [125I]DOI for 5-HT2A, [3H]LSD

for 5-HT2B, [3H]Mesulergine for 5-HT2C).
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A range of concentrations of Bromo-dragonfly hydrochloride (or a competing non-

labeled ligand).

The membrane preparation.

The plates are incubated at a specific temperature (e.g., 37°C) for a set duration (e.g., 60

minutes) to reach equilibrium.

Non-specific binding is determined in the presence of a high concentration of a non-labeled

competing ligand (e.g., 1 µM ketanserin for 5-HT2A).

1.1.3. Separation and Counting:

The reaction is terminated by rapid filtration through glass fiber filters (e.g., Whatman GF/B)

using a cell harvester.

The filters are washed multiple times with ice-cold wash buffer to remove unbound

radioligand.

The radioactivity trapped on the filters is quantified using a scintillation counter.

1.1.4. Data Analysis:

The IC50 values (the concentration of the drug that inhibits 50% of the specific binding of the

radioligand) are determined by non-linear regression analysis of the competition binding

data.

The Ki values are then calculated from the IC50 values using the Cheng-Prusoff equation: Ki

= IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its

dissociation constant.
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Fig. 1: Experimental workflow for radioligand binding assays.

Functional Activity
Bromo-dragonfly acts as a potent full agonist at 5-HT2A and 5-HT2C receptors. Its functional

activity has been assessed through in vitro and in vivo studies.

Assay Receptor Effect EC50/ED50 Reference

Phosphoinositide

Hydrolysis
5-HT2A Agonist ~1 nM

LSD Drug

Discrimination
- Substitution 22 nmol/kg (i.p.) [2]

Table 2: Functional Activity of Bromo-dragonfly Hydrochloride

Experimental Protocol: Phosphoinositide (PI) Hydrolysis
Assay
This assay measures the activation of Gq-coupled receptors like 5-HT2A, which leads to the

hydrolysis of phosphoinositides.

2.1.1. Cell Culture and Labeling:
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A suitable cell line (e.g., NIH-3T3) stably expressing the 5-HT2A receptor is cultured.

Cells are seeded in multi-well plates and incubated overnight with myo-[3H]inositol to label

the cellular phosphoinositide pools.

2.1.2. Assay Procedure:

The cells are washed to remove excess [3H]inositol.

A pre-incubation is performed in a buffer containing LiCl, which inhibits inositol

monophosphatase, leading to the accumulation of inositol phosphates (IPs).

Cells are then stimulated with various concentrations of Bromo-dragonfly hydrochloride
for a specific duration (e.g., 60 minutes) at 37°C.

2.1.3. Extraction and Quantification of Inositol Phosphates:

The stimulation is terminated by the addition of a cold acid solution (e.g., trichloroacetic

acid).

The cell lysates are neutralized, and the total [3H]IPs are separated from free [3H]inositol

using anion-exchange chromatography (e.g., Dowex columns).

The amount of [3H]IPs is quantified by liquid scintillation counting.

2.1.4. Data Analysis:

The concentration-response curves are generated, and the EC50 values (the concentration

of the drug that produces 50% of the maximal response) are determined using non-linear

regression.
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Fig. 2: Simplified 5-HT2A receptor signaling pathway.
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Experimental Protocol: In Vivo Drug Discrimination
Study
This behavioral assay assesses the subjective effects of a drug by training animals to

discriminate it from a vehicle.

2.2.1. Animals:

Male Sprague-Dawley rats are typically used. They are food-restricted to maintain them at

85-90% of their free-feeding body weight.

2.2.2. Apparatus:

Standard two-lever operant conditioning chambers are used. Each chamber is equipped with

two response levers and a food pellet dispenser.

2.2.3. Training:

Rats are trained to press one lever after an injection of a known hallucinogen (e.g., LSD) and

the other lever after a vehicle injection to receive a food reward.

Training sessions are conducted daily until the animals reliably (>80% correct) press the

appropriate lever.

2.2.4. Substitution Test:

Once trained, the animals are given various doses of the test drug (Bromo-dragonfly
hydrochloride) and placed in the operant chamber.

The percentage of responses on the drug-appropriate lever is recorded.

A drug is considered to fully substitute for the training drug if it produces >80% drug-

appropriate responding.

2.2.5. Data Analysis:

The ED50 value (the dose of the drug that produces 50% drug-appropriate responding) is

calculated from the dose-response curve.
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Monoamine Oxidase A (MAO-A) Inhibition
Bromo-dragonfly is a potent inhibitor of monoamine oxidase A (MAO-A), an enzyme

responsible for the degradation of monoamine neurotransmitters like serotonin. This inhibition

may contribute to its long duration of action and potential for adverse effects.

Enzyme Substrate Method Ki (µM) IC50 (µM) Reference

MAO-A Kynuramine Fluorometric 0.352 ~0.1 [3]

Table 3: MAO-A Inhibitory Activity of Bromo-dragonfly

Experimental Protocol: MAO-A Inhibition Assay
3.1.1. Enzyme and Substrate:

Recombinant human MAO-A is used as the enzyme source.

Kynuramine is a commonly used non-selective substrate for MAO, which is metabolized to 4-

hydroxyquinoline.

3.1.2. Assay Procedure:

The assay is performed in a 96-well plate format.

The reaction mixture contains the MAO-A enzyme, a buffer (e.g., potassium phosphate

buffer), and various concentrations of Bromo-dragonfly hydrochloride.

The reaction is initiated by the addition of the kynuramine substrate.

The plate is incubated at 37°C.

3.1.3. Detection:

The formation of 4-hydroxyquinoline can be measured spectrophotometrically or

fluorometrically.
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Alternatively, the depletion of kynuramine or the formation of the metabolite can be quantified

by LC-MS/MS.

3.1.4. Data Analysis:

The IC50 value is determined by plotting the percentage of inhibition against the logarithm of

the inhibitor concentration.

The Ki value can be determined using the Cheng-Prusoff equation or by Lineweaver-Burk

plot analysis.

Metabolism and Pharmacokinetics
In vitro studies have shown that Bromo-dragonfly is highly resistant to metabolism by human

liver microsomes and cytosol. This metabolic stability is likely a major contributor to its

prolonged duration of action, which can last for up to 36-72 hours. In silico predictions suggest

high gastrointestinal absorption and the potential to cross the blood-brain barrier.

Experimental Protocol: In Vitro Metabolism Study
4.1.1. Incubation:

Bromo-dragonfly is incubated with pooled human liver microsomes or cytosol in the

presence of necessary cofactors (e.g., NADPH for microsomal reactions).

Incubations are carried out at 37°C for a specified time.

4.1.2. Sample Analysis:

The reaction is stopped, and the samples are processed (e.g., protein precipitation followed

by centrifugation).

The supernatant is analyzed by liquid chromatography-mass spectrometry (LC-MS) to

identify and quantify the parent compound and any potential metabolites.

Conclusion
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Bromo-dragonfly hydrochloride is a highly potent serotonin 5-HT2A receptor agonist with a

complex pharmacological profile that also includes significant activity at 5-HT2B and 5-HT2C

receptors and potent inhibition of MAO-A. Its resistance to metabolism contributes to its

exceptionally long duration of action. The detailed experimental protocols provided in this guide

are intended to serve as a valuable resource for researchers investigating the pharmacology of

this and related compounds, and for drug development professionals interested in the

structure-activity relationships of potent serotonergic agents. The high potency and potential for

severe adverse effects underscore the need for caution and further research to fully understand

its pharmacological and toxicological properties.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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